
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one is an organic compound that features a furan ring substituted with a tert-butylsulfanyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one typically involves the reaction of a furan derivative with tert-butylthiol and a chlorinating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted furan derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) in polar solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom may also play a role in binding to active sites, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butylsulfanyl)benzenecarbaldehyde
- 4-tert-butylthiophenylboronic acid
Comparison
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one is unique due to its furan ring structure, which imparts different chemical reactivity compared to benzene derivatives like 4-(tert-Butylsulfanyl)benzenecarbaldehyde. The presence of the chlorine atom also distinguishes it from other tert-butylsulfanyl compounds, providing unique substitution and reactivity patterns.
Properties
CAS No. |
62674-16-2 |
|---|---|
Molecular Formula |
C8H11ClO2S |
Molecular Weight |
206.69 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-4-chloro-2H-furan-5-one |
InChI |
InChI=1S/C8H11ClO2S/c1-8(2,3)12-5-4-11-7(10)6(5)9/h4H2,1-3H3 |
InChI Key |
NIXFCGYQJLLQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C(=O)OC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)
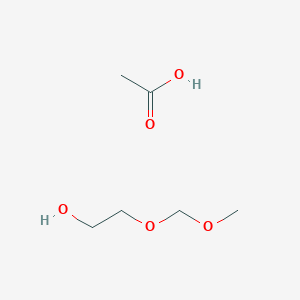
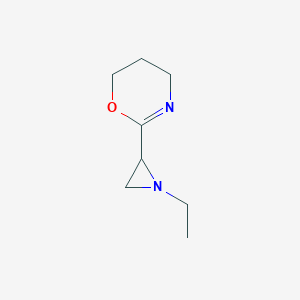
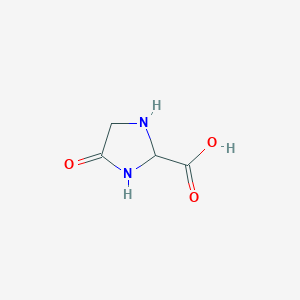
![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
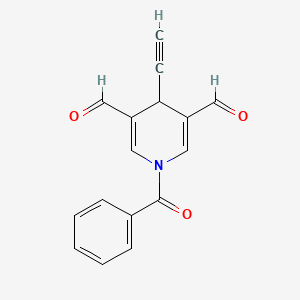
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
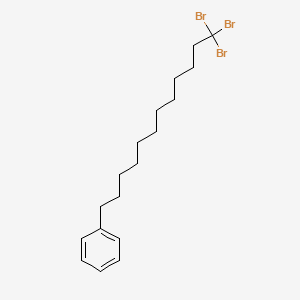
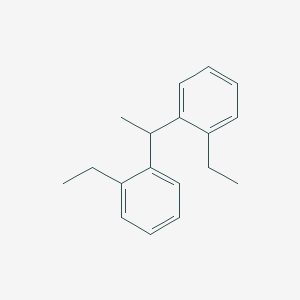
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)

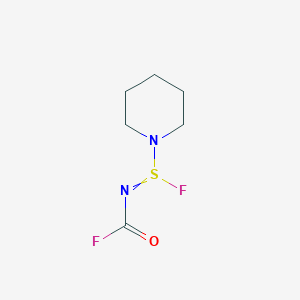
![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)
